2-(4-Methoxybenzyl)phenol

Pharmaceutical Quality Control Reference Standards Impurity Profiling

2-(4-Methoxybenzyl)phenol (CAS 37155-50-3, molecular formula C14H14O2, molecular weight 214.26 g/mol) is a benzyl-substituted phenol featuring a para-methoxy group on the benzyl substituent. It belongs to the broader benzylphenol family of phenolic antioxidants and synthetic intermediates, with predicted physicochemical properties including a density of 1.1±0.1 g/cm³, a boiling point of 351.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 37155-50-3
Cat. No. B1584208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyl)phenol
CAS37155-50-3
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC=CC=C2O
InChIInChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3
InChIKeyALZWVPLMSWPDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(4-Methoxybenzyl)phenol (CAS 37155-50-3): Compound Class, Key Characteristics, and Procurement Context


2-(4-Methoxybenzyl)phenol (CAS 37155-50-3, molecular formula C14H14O2, molecular weight 214.26 g/mol) is a benzyl-substituted phenol featuring a para-methoxy group on the benzyl substituent . It belongs to the broader benzylphenol family of phenolic antioxidants and synthetic intermediates, with predicted physicochemical properties including a density of 1.1±0.1 g/cm³, a boiling point of 351.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . This compound is typically handled as a white to off-white solid, is soluble in organic solvents such as ethanol and acetone, and has limited water solubility . Commercially, it is available in purity specifications ranging from 95% (research grade) to >98% , and importantly is certified as a pharmaceutical impurity reference standard (Cefdinir Impurity 38) produced under ISO 17034 quality management [1].

Why Generic 2-Benzylphenol Substitution Fails for 2-(4-Methoxybenzyl)phenol: Rationale for Differentiated Procurement


The benzylphenol scaffold supports broad structural variation, and closely related analogs—such as 2-benzylphenol (CAS 28994-41-4), 4-benzylphenol (CAS 101-53-1), and regioisomeric 4-methoxy-2-benzylphenols—exhibit distinct physicochemical and functional profiles that preclude simple interchange [1]. The para-methoxy substituent on the benzyl ring of 2-(4-methoxybenzyl)phenol modulates electronic properties, steric bulk, hydrogen-bonding capacity, and metabolic susceptibility, each of which can alter reactivity in synthetic pathways, radical-scavenging activity, and chromatographic retention behaviour [1]. Critically, for pharmaceutical quality-control applications, 2-(4-methoxybenzyl)phenol is a recognized impurity of the third-generation cephalosporin cefdinir, and its use as a reference standard requires identity, purity, and traceability documentation that generic phenols or non-certified alternatives cannot satisfy [2]. The quantitative evidence below substantiates why chemical and functional equivalence cannot be assumed across benzylphenols and why procurement specifications must be compound-specific.

2-(4-Methoxybenzyl)phenol: Direct Quantitative Evidence of Differentiation Versus Closest Analogs


Pharmaceutical Impurity Reference Standard: Cefdinir Impurity 38 Certification Under ISO 17034 vs. Generic Benzylphenols

2-(4-Methoxybenzyl)phenol is formally certified as Cefdinir Impurity 38 and manufactured under ISO 17034 standard-material producer accreditation, ensuring traceable purity, homogeneity, and stability [1]. Unlike common benzylphenols such as 2-benzylphenol or 4-benzylphenol, which are typically supplied without pharmaceutical-grade characterization, this compound is provided with a comprehensive Certificate of Analysis including NMR, MS, HPLC, IR, and UV data [1][2]. The certified purity specification is >95%, with verified lot-specific values traceable to pharmacopoeial methods [1].

Pharmaceutical Quality Control Reference Standards Impurity Profiling

Substituent-Dependent Boiling Point: 2-(4-Methoxybenzyl)phenol vs. 2-Benzylphenol

The introduction of a para-methoxy group on the benzyl substituent raises the predicted boiling point of 2-(4-methoxybenzyl)phenol to 351.0±22.0 °C at 760 mmHg, compared with 310.3±15.0 °C for the unsubstituted analog 2-benzylphenol (CAS 28994-41-4) . This ~41 °C increase reflects stronger intermolecular interactions conferred by the methoxy oxygen and is relevant for distillation-based purification and GC retention-time planning .

Physicochemical Characterization Separation Science Synthetic Intermediate Purification

Class-Level Antioxidant Evidence: Para-Methoxybenzylphenols Exhibit Enhanced Activity Relative to Unsubstituted Benzylphenols

Although direct DPPH or ORAC data for 2-(4-methoxybenzyl)phenol are not available in the primary literature, a systematic class-level study of benzylphenol antioxidants demonstrated that 4-methoxy-2-benzylphenol regioisomers (structurally adjacent to the target compound) displayed "very good activities" in the tetralin autoxidation model at 60 °C, outperforming the corresponding 4-benzylphenol, 2-methyl-4-benzylphenol, and 4-methyl-2-benzylphenol series [1]. The antioxidative activity correlated with both ¹³C NMR chemical shifts of the ipso-carbon of the OH substituent and electrochemical peak potential (Ep) [1].

Antioxidant Activity Autoxidation Inhibition Structure–Activity Relationship

Commercial Purity Tiering: Multiple Supplier Specifications vs. Single-Source Analogs

2-(4-Methoxybenzyl)phenol is available from at least three independent suppliers at defined purity tiers: AKSci (95%), Leyan (98%), and CATO (>95% with full pharmaceutical certification) [1]. In contrast, less common benzylphenol analogs (e.g., 2-(4-methylbenzyl)phenol) are frequently restricted to single suppliers with narrower purity options, limiting procurement flexibility for budget-sensitive or scale-up projects .

Chemical Procurement Purity Specification Supply Chain Diversity

2-(4-Methoxybenzyl)phenol: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Pharmaceutical Quality Control: Certified Reference Standard for Cefdinir Impurity Profiling

2-(4-Methoxybenzyl)phenol is designated as Cefdinir Impurity 38 and is available as an ISO 17034-certified reference standard from CATO [1]. This makes it directly applicable for HPLC method validation, system suitability testing, and quantitative impurity determination in cefdinir active pharmaceutical ingredient (API) and finished dosage forms, supporting ANDA and DMF submissions. The certified CoA with NMR, MS, HPLC, IR, and UV data eliminates the need for in-house re-characterization and ensures regulatory audit readiness [1][2].

Structure–Activity Relationship Studies on Benzylphenol Antioxidants

Class-level evidence from the tetralin autoxidation model indicates that 4-methoxy-substituted benzylphenol derivatives exhibit superior antioxidant activity relative to unsubstituted and methyl-substituted benzylphenols [3]. 2-(4-Methoxybenzyl)phenol serves as a key scaffold for probing the electronic contribution of the para-methoxy group to radical-scavenging activity, and its distinct boiling point (351 °C vs. 310 °C for 2-benzylphenol) provides a practical purification handle during analogue synthesis.

Organic Synthesis Intermediate Requiring Benzylic Oxidation or Demethylation

The compound's structure—a phenol ortho-substituted with a 4-methoxybenzyl group—makes it a versatile intermediate for further functionalization. The methoxy group can be selectively demethylated to yield a catechol derivative, while the benzyl position is susceptible to oxidation. Its multi-supplier availability (≥3 independent vendors, purity up to 98%) reduces supply chain risk in multi-step synthetic campaigns where consistent intermediate quality is critical [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxybenzyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.